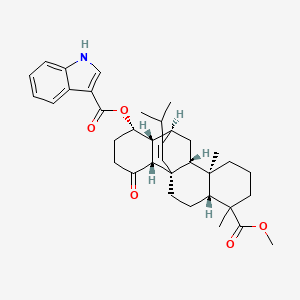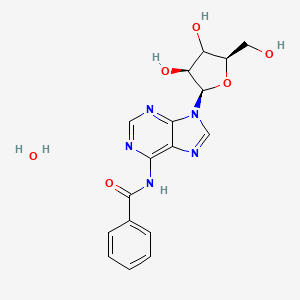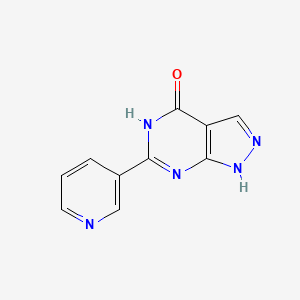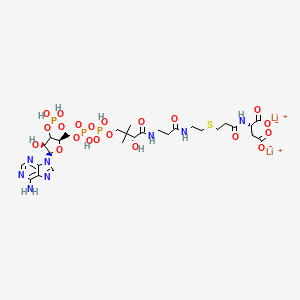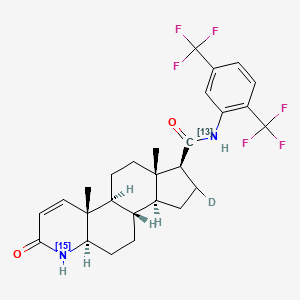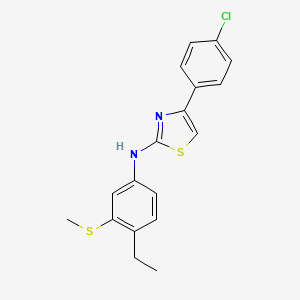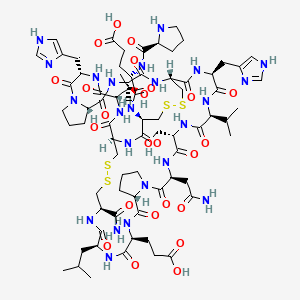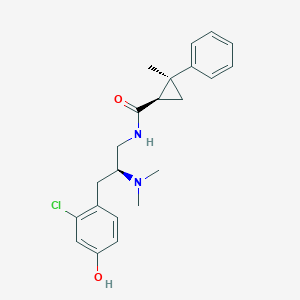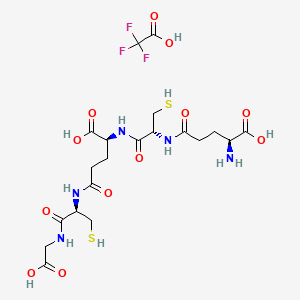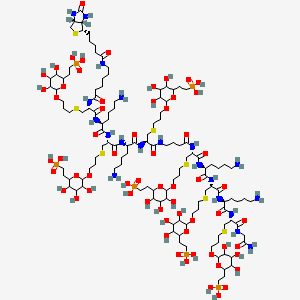
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) is a mannose-6-phosphate (M6Pn)-peptide conjugate. This compound is capable of binding to targeted ligands of various proteins and successfully internalizing and degrading them through the mannose-6-phosphate receptor (M6PR). It is utilized in the research of lysosomal targeting chimeras (LYTACs) based on M6Pn .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) involves the conjugation of mannose-6-phosphate to a peptide sequence. The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The mannose-6-phosphate is then attached to the cysteine residues in the peptide sequence through a series of chemical reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) undergoes various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: The mannose-6-phosphate group can participate in substitution reactions with other ligands
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptide with different ligands
Scientific Research Applications
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and conjugation techniques.
Biology: Employed in the investigation of protein-ligand interactions and cellular uptake mechanisms.
Industry: Utilized in the development of novel bioconjugates and diagnostic tools
Mechanism of Action
The compound exerts its effects by binding to targeted ligands of various proteins through the mannose-6-phosphate receptor (M6PR). Once bound, the complex is internalized into lysosomes, where the proteins are degraded. This mechanism is crucial for the development of lysosomal targeting chimeras (LYTACs), which aim to degrade specific proteins within cells .
Comparison with Similar Compounds
Similar Compounds
Biotin-εNle-CKCKC-γAbu-CKCKCG-NH2: Another mannose-6-phosphate-peptide conjugate with similar properties.
Biotin-εNle-CKCKC-γAbu-CKCKCG-NH2 (Cys modified with M6Pn): A closely related compound with slight variations in the peptide sequence
Uniqueness
Biotin-|ANle-CKCKC-|AAbu-CKCKCG-NH2 (Cys modified with M6Pn) is unique due to its specific peptide sequence and the presence of mannose-6-phosphate, which allows for targeted protein degradation through the mannose-6-phosphate receptor. This specificity makes it a valuable tool in the research of lysosomal targeting chimeras (LYTACs) .
Properties
Molecular Formula |
C124H230N20O63P6S7 |
|---|---|
Molecular Weight |
3419.6 g/mol |
IUPAC Name |
2-[6-[3-[(2R)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[4-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-6-amino-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-[3-[3,4,5-trihydroxy-6-(2-phosphonoethyl)oxan-2-yl]oxypropylsulfanyl]propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]sulfanylpropoxy]-3,4,5-trihydroxyoxan-2-yl]ethylphosphonic acid |
InChI |
InChI=1S/C124H230N20O63P6S7/c125-35-9-5-21-67(137-116(175)76(64-218-57-19-45-200-122-106(165)100(159)94(153)82(206-122)33-51-212(190,191)192)141-112(171)69(23-7-11-37-127)135-114(173)74(62-216-55-17-43-198-120-104(163)98(157)92(151)80(204-120)31-49-210(184,185)186)133-87(147)27-2-1-13-39-130-86(146)26-4-3-25-84-89-71(66-220-84)143-124(177)144-89)110(169)139-72(60-214-53-15-41-196-118-102(161)96(155)90(149)78(202-118)29-47-208(178,179)180)108(167)131-40-14-28-88(148)134-75(63-217-56-18-44-199-121-105(164)99(158)93(152)81(205-121)32-50-211(187,188)189)115(174)136-70(24-8-12-38-128)113(172)142-77(65-219-58-20-46-201-123-107(166)101(160)95(154)83(207-123)34-52-213(193,194)195)117(176)138-68(22-6-10-36-126)111(170)140-73(109(168)132-59-85(129)145)61-215-54-16-42-197-119-103(162)97(156)91(150)79(203-119)30-48-209(181,182)183/h67-84,89-107,118-123,149-166H,1-66,125-128H2,(H2,129,145)(H,130,146)(H,131,167)(H,132,168)(H,133,147)(H,134,148)(H,135,173)(H,136,174)(H,137,175)(H,138,176)(H,139,169)(H,140,170)(H,141,171)(H,142,172)(H2,143,144,177)(H2,178,179,180)(H2,181,182,183)(H2,184,185,186)(H2,187,188,189)(H2,190,191,192)(H2,193,194,195)/t67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78?,79?,80?,81?,82?,83?,84-,89-,90?,91?,92?,93?,94?,95?,96?,97?,98?,99?,100?,101?,102?,103?,104?,105?,106?,107?,118?,119?,120?,121?,122?,123?/m0/s1 |
InChI Key |
YCLQSVOVXZUKMN-ZRNYXFEKSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)N[C@@H](CSCCCOC3C(C(C(C(O3)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC4C(C(C(C(O4)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC5C(C(C(C(O5)CCP(=O)(O)O)O)O)O)C(=O)NCCCC(=O)N[C@@H](CSCCCOC6C(C(C(C(O6)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC7C(C(C(C(O7)CCP(=O)(O)O)O)O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CSCCCOC8C(C(C(C(O8)CCP(=O)(O)O)O)O)O)C(=O)NCC(=O)N)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(CSCCCOC3C(C(C(C(O3)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC4C(C(C(C(O4)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC5C(C(C(C(O5)CCP(=O)(O)O)O)O)O)C(=O)NCCCC(=O)NC(CSCCCOC6C(C(C(C(O6)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC7C(C(C(C(O7)CCP(=O)(O)O)O)O)O)C(=O)NC(CCCCN)C(=O)NC(CSCCCOC8C(C(C(C(O8)CCP(=O)(O)O)O)O)O)C(=O)NCC(=O)N)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


